molecular formula C9H20BrNO2 B14726121 5-Carboxy-N,N,N-trimethylpentan-1-aminium bromide CAS No. 13594-55-3

5-Carboxy-N,N,N-trimethylpentan-1-aminium bromide

Cat. No.: B14726121
CAS No.: 13594-55-3
M. Wt: 254.16 g/mol
InChI Key: OHUQFWDALLLCQI-UHFFFAOYSA-N
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Description

5-Carboxy-N,N,N-trimethylpentan-1-aminium bromide is a chemical compound with the molecular formula C9H20BrNO2. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxy-N,N,N-trimethylpentan-1-aminium bromide typically involves the following steps:

    Starting Materials: The synthesis begins with the reaction of trimethylamine with 5-bromopentanoic acid.

    Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions.

    Formation of Intermediate: The reaction produces an intermediate compound, which is then treated with hydrobromic acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Carboxy-N,N,N-trimethylpentan-1-aminium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

    Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in aqueous or organic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

5-Carboxy-N,N,N-trimethylpentan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in biochemical assays and as a component in buffer solutions.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Carboxy-N,N,N-trimethylpentan-1-aminium bromide involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, affecting their activity and function.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Nε,Nε,Nε-Trimethyllysine chloride: This compound is structurally similar and shares some chemical properties with 5-Carboxy-N,N,N-trimethylpentan-1-aminium bromide.

    (5-Bromopentyl)trimethylammonium bromide: Another quaternary ammonium compound with similar applications.

Uniqueness

This compound is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Its carboxyl group and quaternary ammonium center make it versatile for various applications in research and industry.

Properties

CAS No.

13594-55-3

Molecular Formula

C9H20BrNO2

Molecular Weight

254.16 g/mol

IUPAC Name

5-carboxypentyl(trimethyl)azanium;bromide

InChI

InChI=1S/C9H19NO2.BrH/c1-10(2,3)8-6-4-5-7-9(11)12;/h4-8H2,1-3H3;1H

InChI Key

OHUQFWDALLLCQI-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCCCC(=O)O.[Br-]

Origin of Product

United States

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